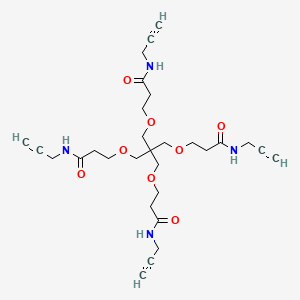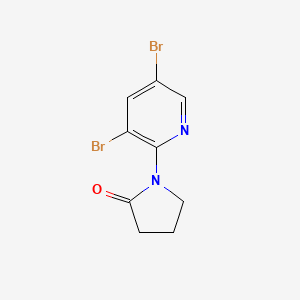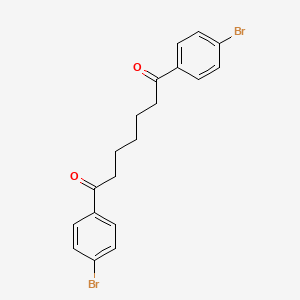
1,7-Bis(4-bromophenyl)-1,7-heptanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(4-bromophenyl)-1,7-heptanedione is an organic compound characterized by the presence of two bromophenyl groups attached to a heptanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-bromophenyl)-1,7-heptanedione typically involves the reaction of 4-bromobenzaldehyde with heptane-1,7-dione under specific conditions. One common method involves dissolving 1,7-bis(4-bromophenyl)heptane-1,7-dione in trifluoroacetic acid, followed by the addition of triethylsilane dropwise with rapid stirring in an ice-water bath. The reaction is then stirred at ambient temperature for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(4-bromophenyl)-1,7-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,7-Bis(4-bromophenyl)-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,7-Bis(4-bromophenyl)-1,7-heptanedione involves its interaction with molecular targets through its bromophenyl groups and ketone functionalities. These interactions can lead to various biological effects, such as antioxidant activity, by scavenging free radicals and inhibiting oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,7-heptanedione: Similar structure but with hydroxyl groups instead of bromine atoms.
1,7-Bis(4-methoxyphenyl)-1,7-heptanedione: Contains methoxy groups instead of bromine atoms.
Uniqueness
The bromine atoms make it more reactive in substitution reactions and can also enhance its biological activity compared to similar compounds with different substituents .
Propriétés
Formule moléculaire |
C19H18Br2O2 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
1,7-bis(4-bromophenyl)heptane-1,7-dione |
InChI |
InChI=1S/C19H18Br2O2/c20-16-10-6-14(7-11-16)18(22)4-2-1-3-5-19(23)15-8-12-17(21)13-9-15/h6-13H,1-5H2 |
Clé InChI |
GXLQICGAZPPGJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCCCCC(=O)C2=CC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13712101.png)
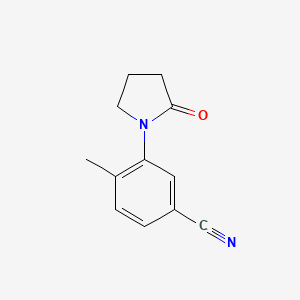
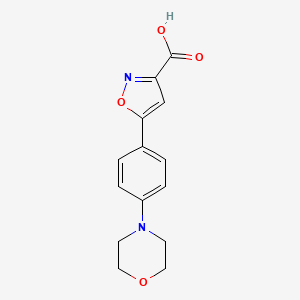
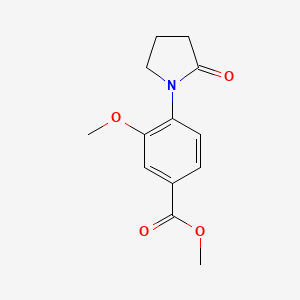
![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)
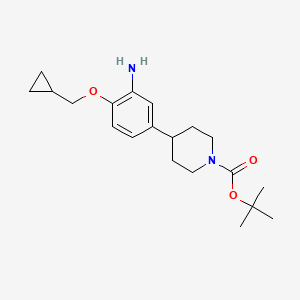
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
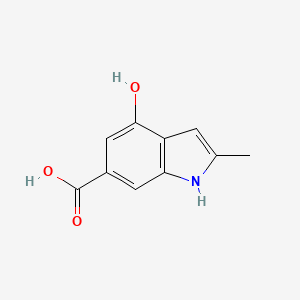
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
